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molecular formula C6H7BrS2 B8715530 3-Bromo-4-(ethylsulfanyl)thiophene CAS No. 88419-18-5

3-Bromo-4-(ethylsulfanyl)thiophene

Cat. No. B8715530
M. Wt: 223.2 g/mol
InChI Key: POSXCRNNLLLCAB-UHFFFAOYSA-N
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Patent
US09120792B2

Procedure details

A mixture of 9.68 g of 3,4-dibromothiophene and 80 mL of diethylether was cooled to −70° C., 27 mL of n-butyl lithium (1.63 M hexane solvent) was added over 30 minutes, and the mixture was stirred at −70° C. for 30 minutes. To the mixture was added 5.86 g of diethyl disulfide at such a rate that the internal temperature is maintained at −60° C. or less, and the mixture was stirred at −70° C. for 2 hours. The reaction mixture was heated to −35° C. and then 100 mL of water was added. After heating to room temperature, a 2 N aqueous sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resulting residue was applied to a silica gel column chromatography to obtain 3.27 g of 3-bromo-4-ethylthiothiophene.
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6](Br)=[CH:5][S:4][CH:3]=1.C([Li])CCC.[CH2:13]([S:15]SCC)[CH3:14].[OH-].[Na+]>O.C(OCC)C>[Br:1][C:2]1[C:6]([S:15][CH2:13][CH3:14])=[CH:5][S:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.68 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5.86 g
Type
reactant
Smiles
C(C)SSCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at −60° C. or less
STIRRING
Type
STIRRING
Details
the mixture was stirred at −70° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to −35° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CSC=C1SCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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